

# Method Development for Nimesulide Quantification in Plasma: An Application Note and Protocol

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## Compound of Interest

Compound Name: Nimesulide-d5

Cat. No.: B588889

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## Introduction

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2).<sup>[1]</sup> Accurate quantification of nimesulide in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure safety and efficacy. This application note provides a detailed protocol for the determination of nimesulide in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible method. An alternative, highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is also discussed.

## Principle

This method involves the extraction of nimesulide and an internal standard (IS) from plasma, followed by chromatographic separation on a C18 reversed-phase column and quantification using a UV detector. The concentration of nimesulide in the plasma samples is determined by comparing the peak area ratio of nimesulide to the internal standard against a calibration curve.

## Materials and Reagents

- Nimesulide reference standard: (Purity  $\geq$  99%)
- Internal Standard (IS): Phenacetin or Nitrazepam<sup>[1][2]</sup>

- HPLC grade methanol
- HPLC grade acetonitrile[1][3][4][5]
- Methyl tert-butyl ether (MTBE)[6][7][8][9]
- Dichloromethane[2][10]
- Sodium phosphate monobasic
- Orthophosphoric acid[1][11]
- Triethylamine[1][3][5]
- Hydrochloric acid[6][9]
- Human plasma (drug-free)
- Milli-Q water or equivalent

## Equipment

- HPLC system with a UV-Vis detector
- C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)
- Centrifuge
- Vortex mixer
- Sample evaporation system (e.g., nitrogen evaporator)
- Analytical balance
- pH meter
- Micropipettes
- Volumetric flasks and other standard laboratory glassware

## Experimental Protocols

### Standard and Sample Preparation

#### 5.1.1. Preparation of Stock and Working Solutions

- Nimesulide Stock Solution (1 mg/mL): Accurately weigh 10 mg of nimesulide reference standard and dissolve it in a 10 mL volumetric flask with methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Phenacetin) and dissolve it in a 10 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the nimesulide stock solution with a mixture of methanol and water (1:1, v/v) to obtain concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL).
- Internal Standard Working Solution (e.g., 2 µg/mL): Dilute the internal standard stock solution with methanol to achieve the desired concentration.[\[2\]](#)

#### 5.1.2. Preparation of Calibration Standards and Quality Control Samples

- Spike 900 µL of drug-free human plasma with 100 µL of the respective nimesulide working standard solutions to prepare calibration standards.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

### Sample Extraction (Liquid-Liquid Extraction)

- To 0.5 mL of plasma sample (calibration standard, QC, or unknown sample) in a centrifuge tube, add 50 µL of the internal standard working solution and 50 µL of 2.0 M hydrochloric acid.[\[6\]](#)[\[9\]](#)
- Add 5 mL of methyl tert-butyl ether.[\[6\]](#)[\[9\]](#)
- Vortex the mixture for 10 minutes.[\[6\]](#)[\[9\]](#)
- Centrifuge at 4000 rpm for 5 minutes.[\[6\]](#)[\[9\]](#)

- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.

An alternative and simpler sample preparation method is protein precipitation. This involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and centrifuging to remove the precipitated proteins.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Chromatographic Conditions

| Parameter          | HPLC-UV Method   |
|--------------------|--|
| Column             | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)   |
| Mobile Phase       | Methanol : 50 mM Sodium Phosphate Buffer (pH 6.0) (57:43, v/v) or Acetonitrile : 0.2% Triethylamine in water (pH 3.0) (50:50, v/v) <a href="#">[1]</a> <a href="#">[6]</a> |
| Flow Rate          | 1.0 mL/min <a href="#">[3]</a> <a href="#">[6]</a>   |
| Detection          | UV at 230 nm or 300 nm <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[12]</a>  |
| Column Temperature | 35°C <a href="#">[6]</a>   |
| Injection Volume   | 20 µL  |

## Method Validation

The method should be validated according to ICH guidelines, including the following parameters:

- **Linearity:** The linearity of the method should be established by analyzing a series of calibration standards. The correlation coefficient ( $r^2$ ) should be > 0.99.
- **Accuracy and Precision:** Determined by analyzing QC samples at three different concentration levels on the same day (intra-day) and on different days (inter-day). The

accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be  $\leq 15\%$  ( $\leq 20\%$  for LLOQ).

- **Limit of Quantification (LOQ):** The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
- **Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- **Recovery:** The extraction efficiency of the analytical method.
- **Stability:** The stability of nimesulide in plasma under various conditions (freeze-thaw, short-term at room temperature, and long-term storage).

## Data Presentation

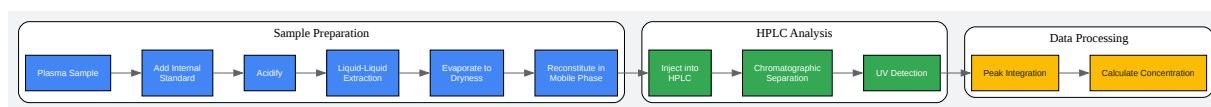
Table 1: HPLC-UV Method Validation Summary

| Validation Parameter                 | Result  |
|--------------------------------------|---|
| Linearity Range                      | 0.1 - 30 $\mu\text{g/mL}$ <a href="#">[3]</a> |
| Correlation Coefficient ( $r^2$ )    | $> 0.999$ <a href="#">[3]</a>                 |
| Lower Limit of Quantification (LLOQ) | 5.80 $\text{ng/mL}$ <a href="#">[3]</a>       |
| Intra-day Precision (%RSD)           | 0.13 - 1.60% <a href="#">[3]</a>              |
| Inter-day Precision (%RSD)           | 0.30 - 1.70% <a href="#">[3]</a>              |
| Accuracy (% Recovery)                | 99.15 - 101.85% <a href="#">[3]</a>           |

Table 2: LC-MS/MS Method Validation Summary

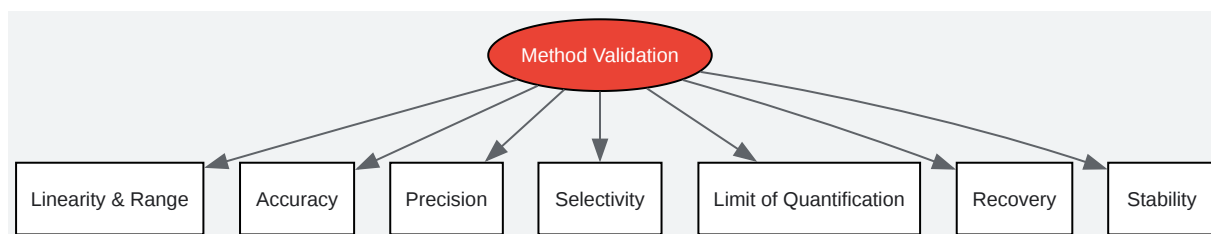
| Validation Parameter                 | Result              |
|--------------------------------------|---------------------|
| Linearity Range                      | 10 - 6000 ng/mL[13] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[13]        |
| Intra-day Precision (%RSD)           | ≤ 6.2%[4]           |
| Inter-day Precision (%RSD)           | ≤ 6.2%[4]           |
| Accuracy (%RE)                       | -4.8% to 4.8%[4]    |

## Visualizations



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Caption: Experimental workflow for nimesulide quantification in plasma.



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Caption: Key parameters for analytical method validation.

## Conclusion

The described HPLC-UV method is simple, accurate, and precise for the quantification of nimesulide in human plasma. The protocol is suitable for pharmacokinetic and bioequivalence studies. For higher sensitivity and throughput, an LC-MS/MS method can be employed. Proper method validation is essential to ensure reliable and reproducible results.

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